{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol - 1546298-77-4

{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol

Catalog Number: EVT-1763134
CAS Number: 1546298-77-4
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) Synthesis: This Akt inhibitor, a derivative of the core compound, was synthesized through a multi-step process. The synthesis involved utilizing dihedral angle-based design and molecular dynamics simulations to optimize the structure for selectivity against Akt1 over Akt2. []

  • (R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate Synthesis: This mefloquine derivative, featuring the core structure, was synthesized and crystallized as a methanol solvate. The synthesis details were not explicitly provided. []

Molecular Structure Analysis
  • 8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one chloroform 0.25-solvate: This derivative features a biphenyl group attached to the piperidine nitrogen and a dihydroquinolinone moiety linked to the piperidine ring. The crystal structure analysis reveals the conformation of the piperidine and dihydroquinolinone rings and the angles between different aromatic rings within the molecule. This information contributes to understanding the spatial arrangement of the molecule and its potential interactions with biological targets. []

  • (R,S)-(±)-1-(2-{methyl}piperidin-1-yl)ethanone methanol monosolvate: The crystal structure of this mefloquine derivative provides insights into the spatial orientation of the substituents on the piperidine ring. The hydroxyl and carbonyl groups are positioned on opposite sides of the molecule, enabling their participation in intermolecular interactions, including hydrogen bonding with solvent molecules. []

Mechanism of Action
  • Hu7691: This derivative acts as a potent and selective inhibitor of the Akt pathway, a critical regulator of cell growth and survival often dysregulated in cancer. Hu7691 exhibits selectivity for inhibiting the Akt1 isoform over Akt2, potentially reducing cutaneous toxicity associated with pan-Akt inhibitors. []

  • JNJ-27141491: This compound functions as a non-competitive antagonist of the human chemokine receptor CCR2, involved in inflammatory responses. JNJ-27141491 effectively suppresses CCR2-mediated functions, including ligand binding, calcium mobilization, and chemotaxis, without affecting other chemokine receptors. This selectivity highlights its potential as an anti-inflammatory agent. []

Physical and Chemical Properties Analysis
  • Solubility: The formation of solvates with chloroform and methanol suggests that certain derivatives possess some solubility in polar organic solvents. [, ]
  • Crystallization: Several derivatives were successfully crystallized, indicating their ability to form ordered solid-state structures. This property is essential for characterizing their molecular structures and studying their intermolecular interactions. [, ]
Applications
  • Anticancer Agents: Hu7691, a potent and selective Akt inhibitor, demonstrated promising anticancer activity. It showed low toxicity against keratinocytes, suggesting a better cutaneous safety profile compared to pan-Akt inhibitors. Based on its in vivo efficacy and favorable pharmacokinetic properties, Hu7691 received investigational new drug (IND) approval from the National Medical Products Administration (NMPA). [, ]

  • Anti-inflammatory Agents: JNJ-27141491, a non-competitive CCR2 antagonist, exhibited significant anti-inflammatory activity in preclinical models. It effectively inhibited monocyte and neutrophil recruitment in a lung inflammation model and showed promising results in an experimental autoimmune encephalomyelitis model of multiple sclerosis. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor, demonstrating significant anticancer properties. [] It stands out for its improved cutaneous safety profile compared to other Akt inhibitors. [] This is attributed to its low activity in inducing apoptosis in HaCaT keratinocytes. []

8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound features a chloroform solvate and its crystal structure has been extensively studied. [] Notably, its bridging piperidine ring adopts a chair conformation. []
  • Relevance: Similar to {1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol, this compound contains a piperidine ring substituted at the 4-position with a methanol moiety. [] The structural difference lies in the aromatic ring system, where a 4′-fluoro-[1,1′-biphenyl]-4-yl group replaces the 3,4-difluorophenyl group in the target compound. [] Additionally, this compound features a 3,4-dihydroquinolin-2(1H)-one group attached to the piperidine ring. []

Properties

CAS Number

1546298-77-4

Product Name

{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methanol

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C13H17F2NO/c14-12-2-1-11(7-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2

InChI Key

VHCRQCCFURZNJZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)CC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.